

## The Caloric Value and Energy Contribution of D-Psicose: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**D-psicose** (D-allulose), a rare sugar and C-3 epimer of D-fructose, has garnered significant attention as a potential sugar substitute due to its low caloric value and beneficial physiological effects. This technical guide provides an in-depth analysis of the caloric value and energy contribution of **D-psicose**, supported by quantitative data from human and animal studies. It details the experimental protocols utilized to determine its energy value and explores the underlying metabolic pathways through which **D-psicose** exerts its effects. This document is intended to be a comprehensive resource for researchers, scientists, and drug development professionals working on sugar substitutes and metabolic health.

## Caloric Value and Energy Contribution of D-Psicose

**D-psicose** is poorly metabolized by the body, resulting in a significantly lower energy contribution compared to sucrose and other common carbohydrates. Extensive research in both human and animal models has consistently demonstrated its minimal caloric value.

### Caloric Value in Humans

In humans, the caloric value of **D-psicose** is estimated to be between 0.2 and 0.4 kcal/g. This is substantially lower than the 4 kcal/g provided by typical carbohydrates[1]. Studies have



shown that a significant portion of ingested **D-psicose** is absorbed but then excreted in the urine unmetabolized[2].

## **Energy Contribution in Animal Models**

Animal studies, primarily in rats, have further substantiated the low caloric content of **D-psicose**. Research has indicated that the energy value of **D-psicose** in rats is effectively zero, with one study reporting a net energy gain of only 0.007 kcal/g[3][4]. This is approximately 0.3% of the energy deposition efficiency of sucrose[3][4].

**Data Presentation: Caloric Value of D-Psicose** 

Subject	Reported Caloric Value (kcal/g)	Reference
Humans	0.2 - 0.4	[1]
Rats	~0 - 0.007	[3][4]

# **Experimental Protocols for Determining Caloric Value**

The determination of the caloric value of **D-psicose** involves a combination of in vivo and in vitro experimental approaches. These protocols are designed to measure its absorption, metabolism, and excretion, thereby quantifying its contribution to the body's energy pool.

## **Human Studies: Indirect Calorimetry**

Indirect calorimetry is a non-invasive method used to estimate metabolic rate by measuring oxygen consumption (VO2) and carbon dioxide production (VCO2).

#### Protocol:

- Subject Preparation: Healthy human subjects are fasted overnight to reach a basal metabolic state.
- Baseline Measurement: Resting energy expenditure (REE) is measured using a ventilated hood system or a mouthpiece and nose clip connected to a metabolic cart.



- Test Substance Administration: Subjects ingest a solution containing a known amount of D-psicose.
- Post-Ingestion Measurement: VO2 and VCO2 are continuously monitored for several hours post-ingestion.
- Data Analysis: The change in the respiratory quotient (RQ = VCO2/VO2) and energy
  expenditure from baseline is used to calculate the energy derived from the metabolism of
  D-psicose. An unchanged RQ and energy expenditure post-ingestion indicate a lack of
  metabolism.

## Animal Studies: Carcass Analysis and Excreta Collection

This method provides a direct measurement of energy deposition in the body.

#### Protocol:

- Animal Acclimatization: Rats are individually housed in metabolic cages and acclimatized to a specific diet.
- Dietary Groups: Animals are divided into groups receiving a basal diet supplemented with either a control substance (e.g., sucrose) or varying levels of **D-psicose**.
- Feeding Period: The experimental diets are provided for a defined period (e.g., 28 days).
- Excreta Collection: Urine and feces are collected daily to measure the amount of excreted
   D-psicose.
- Carcass Analysis: At the end of the study, the animals are euthanized, and their carcasses are analyzed for total energy content using bomb calorimetry.
- Energy Calculation: The energy deposited in the body is calculated as the difference between the final and initial body energy content (determined from a baseline group). The energy value of **D-psicose** is then determined by the difference in energy deposition between the **D-psicose** and control groups relative to their intake.



## Metabolic Fate Studies using Radiolabeled D-Psicose

The use of radioisotopes allows for the precise tracing of **D-psicose**'s absorption, distribution, and excretion.

#### Protocol:

- Synthesis of Radiolabeled **D-Psicose**: **D-psicose** is labeled with a radioactive isotope, typically 14C.
- Administration: The radiolabeled **D-psicose** is administered orally or intravenously to animals.
- Sample Collection: Blood, urine, feces, and expired air (for 14CO2) are collected at timed intervals. Tissues and organs are collected at the end of the experiment.
- Radioactivity Measurement: The amount of radioactivity in each sample is quantified using liquid scintillation counting.
- Metabolite Analysis: Techniques such as chromatography are used to identify whether the radioactivity is still associated with intact **D-psicose** or has been incorporated into other metabolites.

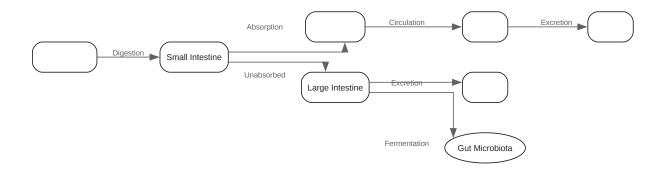
## **Metabolic Pathways and Mechanisms of Action**

The low caloric value of **D-psicose** is a direct consequence of its metabolic fate. Furthermore, **D-psicose** has been shown to influence key metabolic signaling pathways, contributing to its beneficial physiological effects.

## Absorption, Metabolism, and Excretion

**D-psicose** is readily absorbed in the small intestine. However, it is a poor substrate for hexokinase and is not significantly phosphorylated, the initial step for entry into glycolysis. Consequently, the majority of absorbed **D-psicose** is not metabolized for energy and is rapidly excreted in the urine. A smaller portion that is not absorbed passes to the large intestine where it can be partially fermented by gut microbiota.





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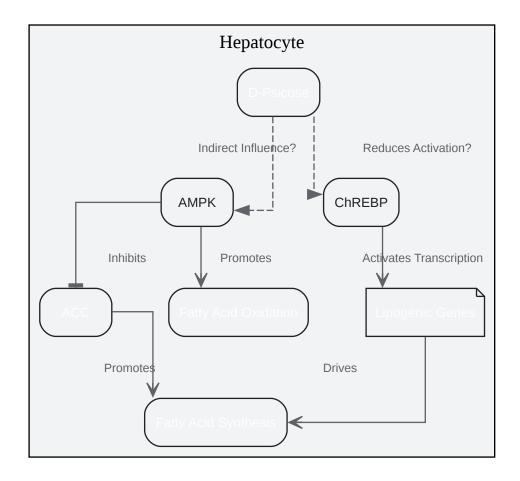
Metabolic fate of orally ingested **D-psicose**.

## **Influence on Hepatic Lipid Metabolism**

**D-psicose** has been shown to favorably alter lipid metabolism, primarily in the liver. It suppresses the activities of key lipogenic enzymes, thereby reducing fat accumulation.

- AMP-Activated Protein Kinase (AMPK) Pathway: While direct activation of AMPK by D-psicose is not firmly established, some studies suggest it may indirectly influence this pathway. AMPK is a central regulator of cellular energy homeostasis. Its activation leads to the inhibition of anabolic pathways like fatty acid synthesis and the activation of catabolic pathways like fatty acid oxidation.
- Carbohydrate Response Element-Binding Protein (ChREBP) Pathway: **D-psicose** has been shown to suppress the expression of genes involved in de novo lipogenesis. ChREBP is a key transcription factor that is activated by glucose metabolites and promotes the expression of lipogenic genes. By not being metabolized to the same extent as glucose or fructose, **D-psicose** may lead to a reduced activation of ChREBP.





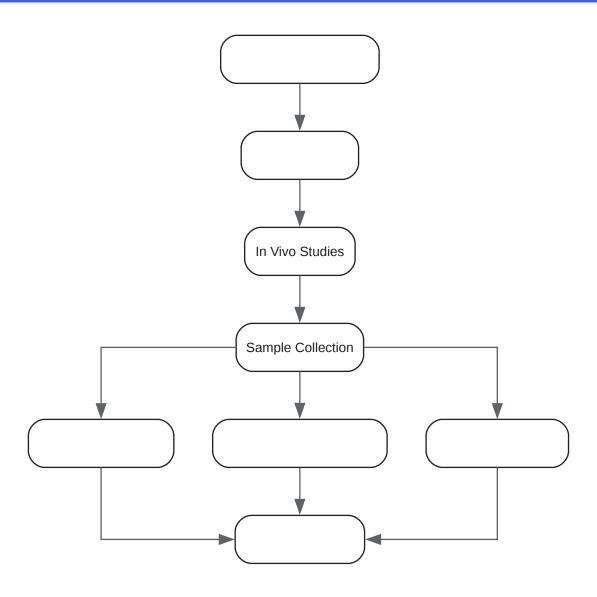
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Potential influence of **D-psicose** on hepatic lipid metabolism pathways.

# **Experimental Workflow for Investigating Metabolic Effects**

A typical workflow to investigate the metabolic effects of **D-psicose** in a preclinical setting is outlined below.





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Preclinical experimental workflow for **D-psicose** metabolic studies.

## Conclusion

**D-psicose** stands out as a promising low-calorie sugar substitute with a caloric value near zero. Its minimal contribution to energy intake is well-documented through rigorous scientific investigation in both humans and animals. The underlying mechanism for its low caloric value lies in its unique metabolic fate, being largely absorbed but not metabolized and subsequently excreted. Furthermore, emerging evidence suggests that **D-psicose** can positively influence metabolic health by modulating key signaling pathways involved in lipid metabolism. This technical guide provides a foundational understanding for professionals in the field to further



explore and utilize the potential of **D-psicose** in the development of healthier food products and therapeutic interventions for metabolic disorders.

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